H-Arg(NO2)-Obzl.HCl
CAS No.:
Cat. No.: VC16475860
Molecular Formula: C13H20ClN5O4
Molecular Weight: 345.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20ClN5O4 |
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Molecular Weight | 345.78 g/mol |
IUPAC Name | benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |
Standard InChI | InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1 |
Standard InChI Key | HTVMJKKRASKXRT-MERQFXBCSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |
Introduction
Structural and Molecular Characteristics
H-Arg(NO2)-Obzl·HCl is a chiral molecule with the systematic IUPAC name benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate hydrochloride. Its molecular formula is C₁₃H₁₉ClN₅O₄, and the benzyl ester group enhances lipophilicity, facilitating membrane permeability . The nitro group (-NO₂) at the ω-position of the arginine side chain is critical for NOS inhibition, while the hydrochloride salt improves stability and solubility .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 345.8 g/mol | |
Melting Point | 150–160°C | |
Solubility | Methanol, Water (slight) | |
Storage Conditions | -20°C, desiccated |
Synthesis and Chemical Modification
The synthesis of H-Arg(NO2)-Obzl·HCl involves multi-step organic reactions:
Protection of Arginine
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Nitroarginine Preparation: L-arginine is nitrated using nitric acid/sulfuric acid to introduce the nitro group at the ω-guanidino position, yielding Nω-nitro-L-arginine (NO₂-Arg) .
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Esterification: The carboxyl group is protected via benzyl esterification using benzyl alcohol and dicyclohexylcarbodiimide (DCC) in anhydrous conditions .
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Salt Formation: The intermediate is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity .
Key Reaction:
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (≈5 mg/mL) but dissolves readily in methanol and dimethylformamide (DMF) . Its hygroscopic nature necessitates storage under desiccated conditions to prevent hydrolysis of the ester bond .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch) .
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NMR: δ 7.35–7.25 (m, 5H, benzyl), δ 4.55 (s, 2H, CH₂Ph), δ 3.70 (s, 3H, OCH₃) .
Biological Applications and Mechanisms
Nitric Oxide Synthase Inhibition
H-Arg(NO2)-Obzl·HCl competes with L-arginine for binding to NOS, reducing NO production by >80% at 10 µM concentrations . This inhibition is reversible and non-competitive with respect to cofactors like tetrahydrobiopterin .
Table 2: Pharmacological Profile
Vascular and Neurological Studies
In aortic ring assays, 100 nM H-Arg(NO2)-Obzl·HCl induces vasoconstriction by blocking endothelial NO release . Intracerebroventricular administration in rodents elevates blood pressure by 20–25 mmHg, confirming central NOS inhibition .
Cancer Research
Phase I trials (NCT03493958) explore its use in advanced solid tumors, leveraging NO’s role in angiogenesis and immune evasion . Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell infiltration in murine models .
Research Advancements and Clinical Relevance
Peptide Synthesis
H-Arg(NO2)-Obzl·HCl serves as a building block in bitter peptide studies. For example, coupling with Phe-Phe sequences yields Arg-Pro-Phe-Phe, a model bitter peptide with a threshold of 0.007 mM .
Neuroprotection
In ischemic stroke models, intraperitoneal administration (10 mg/kg) reduces infarct volume by 30% via NMDA receptor modulation .
Drug Delivery Systems
Liposomal encapsulation improves bioavailability, achieving a 3.5-fold increase in brain concentration compared to free compound .
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